Medifoxamine N-oxide

Description

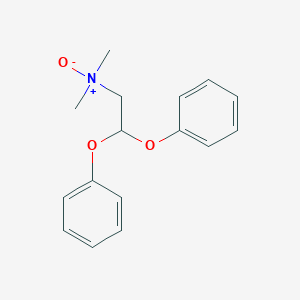

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2,2-diphenoxyethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-17(2,18)13-16(19-14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWNRPOALOVACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Medifoxamine N-oxide chemical structure and properties

An In-Depth Technical Guide to Medifoxamine N-oxide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 108332-76-9), a principal metabolite of the atypical antidepressant Medifoxamine. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, synthesis, and analytical characterization of this tertiary amine N-oxide. By synthesizing foundational chemical principles with practical, field-proven insights, this guide explains the causality behind experimental choices and describes self-validating protocols for its preparation and analysis. Furthermore, it contextualizes the role of this compound within the broader metabolic landscape of its parent compound, exploring the enzymatic pathways responsible for its formation and its likely pharmacological significance.

Introduction and Scientific Context

Medifoxamine (N,N-dimethyl-2,2-diphenoxyethanamine) is an atypical antidepressant formerly marketed for its efficacy in treating depression, acting through dopaminergic and serotonergic mechanisms. Its clinical use was discontinued due to incidents of hepatotoxicity. The in-vivo biotransformation of Medifoxamine is extensive, primarily occurring through two major pathways: N-demethylation mediated by Cytochrome P450 (CYP450) enzymes and N-oxidation.

This guide focuses on the product of the latter pathway: This compound . As the direct oxidation product of a tertiary amine, this compound represents a critical molecule for understanding the complete metabolic and toxicological profile of the parent drug. Tertiary amine N-oxides are a class of compounds with unique physicochemical properties conferred by the highly polar, dative N⁺–O⁻ bond.[1] This functional group dramatically alters the polarity, solubility, and biological interactions of the parent molecule, often rendering metabolites pharmacologically inactive but facilitating their excretion.[1] A thorough understanding of this compound is therefore essential for toxicologists studying the adverse effects of Medifoxamine and for medicinal chemists designing new compounds with improved metabolic stability.

Chemical Identity and Molecular Structure

This compound is structurally characterized by the addition of an oxygen atom to the tertiary nitrogen of the Medifoxamine molecule. This transformation results in a zwitterionic species with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | N,N-dimethyl-2,2-diphenoxyethanamine oxide | Vulcanchem |

| CAS Number | 108332-76-9 | Vulcanchem |

| Molecular Formula | C₁₆H₁₉NO₃ | Vulcanchem |

| Molecular Weight | 273.33 g/mol | Vulcanchem |

| Canonical SMILES | C(CC(OC1=CC=CC=C1)OC2=CC=CC=C2)[O-] | Vulcanchem |

| InChIKey | CIWNRPOALOVACD-UHFFFAOYSA-N | Vulcanchem |

Molecular Structure Diagram

The chemical structure of this compound is visualized below. The diagram highlights the core diphenoxyethane scaffold and the defining N-oxide functional group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of the N-oxide functional group imparts distinct physicochemical properties compared to the parent tertiary amine, Medifoxamine.

-

Polarity and Solubility: The N⁺–O⁻ bond is highly polar, with a dipole moment significantly larger than other common polar bonds like P=O or S=O.[2] This makes this compound a much more polar molecule than Medifoxamine. Consequently, its solubility in aqueous and polar protic solvents (e.g., water, alcohols) is expected to be high, while its solubility in non-polar organic solvents (e.g., hexane, ether) would be limited.[3]

-

Hygroscopicity: Aliphatic amine N-oxides are known to be very hygroscopic due to the oxygen atom's capacity to act as a strong hydrogen bond acceptor.[2] It is highly probable that this compound, when isolated as a solid, will readily absorb atmospheric moisture and may exist as a hydrate.[1]

-

Basicity: Tertiary amine N-oxides are weak bases. The typical pKa for the corresponding conjugate acid (the hydroxyammonium ion, R₃N⁺-OH) is in the range of 4-5.[1][3] This means that at physiological pH (~7.4), the molecule will exist predominantly in its neutral, zwitterionic form.

-

Thermal Stability: Simple acyclic tertiary amine N-oxides are generally stable at room temperature but can be susceptible to thermal decomposition at elevated temperatures (typically >90-150°C).[1][4]

Synthesis and Metabolic Formation

This compound can be prepared synthetically via the direct oxidation of its parent amine and is formed biologically through enzymatic action.

Synthetic Pathway: Oxidation of a Tertiary Amine

The most direct and common method for synthesizing a tertiary amine N-oxide is the oxidation of the corresponding tertiary amine.

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the N-oxidation of tertiary amines.

-

Dissolution: Dissolve Medifoxamine (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Chlorinated solvents are chosen for their ability to dissolve the non-polar starting material and for their relative inertness to the oxidizing agent. An inert atmosphere prevents unwanted side reactions.

-

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Causality: The oxidation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, preventing thermal decomposition of the N-oxide product and minimizing the formation of byproducts.

-

-

Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents), dissolved in the same solvent.

-

Causality: m-CPBA is a highly effective and selective oxidant for this transformation. A slight excess ensures complete conversion of the starting material. Slow, dropwise addition is critical to maintain temperature control. Hydrogen peroxide (H₂O₂) is a more cost-effective, greener alternative, but may require longer reaction times or a catalyst.[1]

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Self-Validation: The N-oxide product is significantly more polar than the starting amine, resulting in a much lower Rf value on the TLC plate. The disappearance of the starting material spot confirms the reaction is complete.

-

-

Workup and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove acidic byproducts (e.g., m-chlorobenzoic acid), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a polar solvent system (e.g., DCM/Methanol gradient).

-

Causality & Self-Validation: The aqueous washes are essential for removing impurities. Chromatographic purification separates the highly polar N-oxide from any unreacted starting material or non-polar byproducts, ensuring a high-purity final product.

-

Metabolic Pathway: Enzymatic N-Oxidation

In biological systems, the N-oxidation of xenobiotic tertiary amines is primarily catalyzed by the Flavin-containing monooxygenase (FMO) family of enzymes.[5][6] Unlike CYP450 enzymes, which are the main drivers of N-dealkylation, FMOs specialize in oxidizing soft nucleophiles, such as the nitrogen atom in Medifoxamine.[5]

Caption: Major metabolic pathways of Medifoxamine.

The FMO catalytic cycle involves the enzyme being pre-loaded and activated by NADPH and O₂ to form a stable hydroperoxyflavin intermediate.[6] This activated complex then directly oxygenates the nucleophilic nitrogen of the Medifoxamine substrate. This mechanism contrasts with CYP450 enzymes and makes FMOs generally non-inducible and non-inhibitable by other drugs, leading to fewer drug-drug interactions for FMO-cleared compounds.[7]

Analytical Characterization

The unambiguous identification and quantification of this compound require modern analytical techniques. Given its high polarity and potential thermal lability, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

Experimental Protocol: HPLC-ESI-MS/MS Analysis

This protocol provides a robust framework for the detection and characterization of this compound in a complex matrix, such as a sample from an in-vitro metabolism study.

-

Sample Preparation: Precipitate proteins from the sample matrix (e.g., liver microsomes) by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

Causality: Protein precipitation removes macromolecules that would otherwise foul the HPLC column and interfere with ionization in the mass spectrometer. Acetonitrile is an effective precipitant and is compatible with reversed-phase chromatography.

-

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold for a wash step, and then re-equilibrate at the starting conditions.

-

Causality: Reversed-phase chromatography separates compounds based on polarity. The highly polar this compound will elute early in the gradient. Formic acid is used as a mobile phase modifier to ensure good peak shape and promote protonation for positive-ion electrospray ionization.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The protonated molecule [M+H]⁺ will be observed at m/z 274.14.

-

MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 274.14). A characteristic fragmentation pathway for dialkyl tertiary amine N-oxides is the neutral loss of N,N-dimethylhydroxylamine ((CH₃)₂NOH, 61 Da).

-

Self-Validation: Observing the precursor ion at the correct m/z and its specific, predictable fragment ions provides a high degree of confidence in the compound's identity, distinguishing it from other potential metabolites or isomers.

-

Biological Activity and Significance

While some N-oxide containing molecules are designed as drugs or prodrugs, the N-oxide metabolites of xenobiotics are often pharmacologically inactive.[1][8] The primary role of N-oxidation in drug metabolism is detoxification. By adding a highly polar, ionizable group, the body significantly increases the water solubility of the compound, thereby preventing it from re-entering lipophilic tissues and facilitating its rapid elimination via the kidneys.

There is currently no specific data in the public domain detailing the pharmacological activity of this compound. However, based on the established principles of drug metabolism, it is reasonable to hypothesize that this compound is significantly less active than its parent compound or its N-demethylated metabolites. Its primary role is likely that of a terminal, inactive metabolite destined for excretion.

Conclusion

This compound is a key metabolite in the biotransformation of Medifoxamine, formed via FMO-catalyzed oxidation. Its chemical structure is defined by the highly polar N⁺–O⁻ functional group, which dictates its physicochemical properties, including increased water solubility and reduced basicity compared to the parent drug. This technical guide has provided a framework for its chemical synthesis via direct oxidation and its analytical characterization using HPLC-ESI-MS/MS, emphasizing the rationale behind each procedural step. While likely pharmacologically inactive, a complete understanding of this compound is indispensable for comprehensive pharmacokinetic and toxicological assessments of Medifoxamine.

References

-

Bernier, D., Wefelscheid, F., & Woodward, S. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate.

-

O'Donnell, C. J. (2011). Product Class 3: Amine N-Oxides. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b. Thieme.

-

Surber, B. W., & Krishnan, S. (n.d.). Amine Oxides. ResearchGate.

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168–5184.

-

Craig, J. C., & Purushothaman, K. K. (1970). Improved preparation of tertiary amine N-oxides. The Journal of Organic Chemistry, 35(5), 1721–1722.

-

Wikipedia contributors. (2023). Flavin-containing monooxygenase. Wikipedia.

-

Benchchem. (n.d.). This compound|High-Purity Reference Standard. Benchchem.

-

Cimerman, Z. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Pharmacy and Pharmacology, 2, 29-36.

-

Bhamre, S., Borski, R. J., & Fenteany, G. (1995). Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. Brain Research, 672(1-2), 276-80.

-

Phillips, I. R., & Shephard, E. A. (2011). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences, 32(5), 304-11.

-

Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1039-1053.

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed.

-

Al-Tel, T. H. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 20(2), 204-224.

-

Bartolini, M., Cavalli, A., Mas-Bargues, C., Viña, J., & Bolognesi, M. L. (2020). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemMedChem, 15(1), 1-8.

-

Vetrivelan, R., Saper, C. B., & Fuller, P. M. (2021). Nitrous oxide modulates cortical activity, wake-sleep oscillations, and produces antidepressant-like effects in mice. ResearchGate.

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Medifoxamine N-oxide

Introduction: The Scientific Context of Medifoxamine and its N-oxide Metabolite

Medifoxamine, known chemically as N,N-dimethyl-2,2-diphenoxyethanamine, is an atypical antidepressant and anxiolytic agent that was previously marketed under brand names such as Clédial and Gerdaxyl.[1] It functions primarily as a dopamine reuptake inhibitor, with weaker effects on serotonin reuptake.[1][2] The drug was withdrawn from the market in the late 1990s and early 2000s due to incidents of hepatotoxicity.[1][3]

In the field of drug development and metabolism, the study of metabolites is crucial for understanding a drug's efficacy, safety profile, and pharmacokinetic properties. For tertiary amines like Medifoxamine, N-oxidation is a common metabolic pathway.[4][5] The resulting N-oxide metabolites can exhibit their own pharmacological activity, act as prodrugs, or contribute to adverse effects.[5][6][7][8] Therefore, the synthesis and characterization of Medifoxamine N-oxide are of significant interest to researchers in medicinal chemistry, pharmacology, and toxicology for use as an analytical standard and for further biological evaluation.

This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of this compound, designed for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Guided Protocol

The synthesis of tertiary amine N-oxides is most commonly achieved through the direct oxidation of the parent tertiary amine.[9] Among the various oxidizing agents, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation in a laboratory setting.[2]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Medifoxamine (free base)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Medifoxamine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C in an ice bath.

-

Addition of Oxidizing Agent: To the cooled, stirring solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of the Medifoxamine spot and the appearance of a more polar product spot (lower Rf value) indicates the formation of the N-oxide.

-

Workup:

-

Upon completion of the reaction, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

Wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., up to 10% methanol in ethyl acetate), is typically effective for separating the polar N-oxide from any remaining starting material and non-polar impurities.

-

Isolation and Storage: Collect the fractions containing the pure this compound, combine them, and remove the solvent under reduced pressure. The final product should be a white to off-white solid. Due to the hygroscopic nature of many amine N-oxides, it is advisable to store the purified product under a dry, inert atmosphere.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight of the synthesized compound.

-

Expected Molecular Weight:

-

Instrumentation: Electrospray ionization (ESI) is a suitable technique for analyzing polar compounds like N-oxides.

-

Expected Fragmentation Pattern: In tandem mass spectrometry (MS/MS), a characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da) from the protonated molecular ion [M+H]⁺.[10][11][12] Another potential fragmentation pathway involves the loss of the entire N,N-dimethylamine oxide group.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 274.14 | Protonated molecular ion |

| [M+H-O]⁺ | 258.14 | Loss of oxygen |

| [M+H-H₂O]⁺ | 256.13 | Loss of water |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. The N-oxidation of the tertiary amine in Medifoxamine is expected to induce downfield shifts in the signals of the neighboring protons and carbons due to the electron-withdrawing effect of the N-O bond.

-

¹H NMR: The N-methyl protons and the methylene protons adjacent to the nitrogen are expected to be the most affected, shifting downfield compared to the parent Medifoxamine.

-

¹³C NMR: Similarly, the N-methyl carbons and the methylene carbon adjacent to the nitrogen will experience a downfield shift.[6] The effect of N-oxidation on the chemical shifts of N-methyl groups in similar structures has been reported to be in the range of +56 to +90 ppm in ¹⁵N NMR, indicating a significant deshielding effect.[1]

| Nucleus | Medifoxamine (Predicted) | This compound (Predicted) | Key Observations |

| ¹H NMR | |||

| N-(CH₃)₂ | ~2.3 ppm (s, 6H) | ~3.1 ppm (s, 6H) | Significant downfield shift |

| -CH₂-N | ~2.7 ppm (t, 2H) | ~3.5 ppm (t, 2H) | Downfield shift |

| -CH-O | ~5.8 ppm (t, 1H) | ~6.0 ppm (t, 1H) | Minor downfield shift |

| Aromatic-H | ~6.9-7.3 ppm (m, 10H) | ~6.9-7.4 ppm (m, 10H) | Minimal change |

| ¹³C NMR | |||

| N-(CH₃)₂ | ~45 ppm | ~60 ppm | Significant downfield shift |

| -CH₂-N | ~58 ppm | ~70 ppm | Downfield shift |

| -CH-O | ~101 ppm | ~100 ppm | Minimal change |

| Aromatic-C | ~116-158 ppm | ~116-158 ppm | Minimal change |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the N-O bond. Tertiary amine N-oxides typically exhibit a characteristic stretching vibration for the N-O bond in the range of 940-970 cm⁻¹.[9]

Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the oxidation of Medifoxamine with m-CPBA, along with a comprehensive plan for its characterization using modern analytical techniques. The successful synthesis and purification of this compound will furnish researchers with a vital analytical standard for metabolism studies and enable further investigation into its pharmacological and toxicological properties. The methodologies and predictive data presented herein are grounded in established principles of organic synthesis and analytical chemistry, offering a robust framework for the preparation and validation of this important metabolite.

References

-

Paul, K. G. (2010, March 15). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36109, Medifoxamine. PubChem. [Link]

-

Wikipedia. (n.d.). Medifoxamine. [Link]

-

Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Thieme. [Link]

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168–5184. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6450232, Medifoxamine fumarate. PubChem. [Link]

-

Society of Cosmetic Chemists. (n.d.). Journal of the Society of Cosmetic Chemists, 39(1), 67. [Link]

-

Al-Said, N. H. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 16(10), 791-803. [Link]

-

Wang, P., & Kenttämaa, H. I. (2013). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 85(21), 10250–10257. [Link]

-

Al-Ghorbani, M., & El-Gamal, M. I. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6296. [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

-

Dalvie, D., O'Donnell, J. P., & Kalgutkar, A. S. (2002). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 30(12), 1443–1449. [Link]

-

Smorochkov, S., et al. (2024). Amine Oxide: Synthesis and Analysis. Proceedings, 91(1), 11. [Link]

-

ResearchGate. (2017). (PDF) Amine Oxide: Synthesis and Analysis. [Link]

-

Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5168–5184. [Link]

-

Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. [Link]

-

Shokri, A., & Miller, B. L. (2022). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research, 55(23), 3333–3345. [Link]

Sources

- 1. Saturated amine oxides: Part 8. Hydroacridines: Part 27. Effects of N-oxidation and of N-quaternization on the 15N NMR chemical shifts of N-methylpiperidine-derived mono-, bi-, and tricycloaliphatic tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. chemnet.com [chemnet.com]

- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Generation of Medifoxamine N-oxide from Medifoxamine

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on the in vitro generation and characterization of Medifoxamine N-oxide, a potential metabolite of the antidepressant drug Medifoxamine. This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to metabolite generation and analysis.

Introduction: The Metabolic Landscape of Tertiary Amine Psychotropics

Medifoxamine, an antidepressant with monoamine reuptake inhibitory properties, is a tertiary amine. The metabolic fate of such compounds is of critical importance in drug development, influencing pharmacokinetics, pharmacodynamics, and potential drug-drug interactions. A primary metabolic pathway for tertiary amines is N-oxidation, a reaction that can be catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[1][2][3]

The formation of an N-oxide metabolite can have significant pharmacological implications. N-oxides can be biologically active, inactive, or serve as intermediates for further metabolism.[4] In some cases, N-oxides are unstable and can be reduced back to the parent compound, creating a complex pharmacokinetic profile.[4] Therefore, the definitive identification and characterization of the enzymes responsible for Medifoxamine N-oxidation are crucial for a complete understanding of its disposition in humans.

This guide will delineate a systematic in vitro approach to:

-

Identify the enzymatic pathways responsible for this compound formation.

-

Characterize the kinetics of this metabolic transformation.

-

Provide robust, step-by-step protocols for reproducible experimentation.

Foundational Knowledge: The Enzymology of N-Oxidation

The N-oxidation of tertiary amines is a Phase I metabolic reaction.[5] While both CYP and FMO enzymes can catalyze this reaction, they have distinct characteristics that can be exploited for experimental differentiation.[6]

-

Cytochrome P450 (CYP) Isoforms: This superfamily of heme-containing enzymes is a major contributor to the metabolism of a vast array of drugs.[7][8][9] Key isoforms involved in the metabolism of many psychotropic drugs include CYP2D6, CYP3A4, and CYP1A2.[8][10][11][12][13][14] CYP-mediated reactions are susceptible to inhibition by specific chemical inhibitors and can show significant inter-individual variability due to genetic polymorphisms.[7][14][15]

-

Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen in tertiary amines.[16][17][18][19][20] Unlike CYPs, FMOs are generally not readily inducible or inhibited by many common CYP inhibitors.[18] They are also thermally labile, a property that can be used to distinguish their activity from the more thermostable CYPs.[21]

The logical approach to elucidating the in vitro generation of this compound, therefore, involves a series of experiments designed to differentiate between CYP and FMO-mediated pathways.

Experimental Workflow for Characterizing Medifoxamine N-Oxidation

The following workflow provides a systematic approach to investigate the in vitro generation of this compound.

Caption: Experimental workflow for the in vitro characterization of this compound formation.

Detailed Experimental Protocols

Materials and Reagents

-

Medifoxamine (parent drug)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)

-

CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)

-

FMO substrate/inhibitor (e.g., Methimazole)

-

Phosphate buffer (pH 7.4 and 8.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (mass spectrometry grade)

-

Ultrapure water

Protocol 1: Initial Screening in Human Liver Microsomes (HLMs)

Rationale: HLMs contain a full complement of CYP and FMO enzymes and are the gold standard for initial in vitro metabolism studies.[22][23] This experiment aims to confirm that Medifoxamine is metabolized to its N-oxide in a comprehensive in vitro system.

Procedure:

-

Prepare a master mix containing phosphate buffer (pH 7.4), HLMs (final concentration 0.5 mg/mL), and Medifoxamine (final concentration 1 µM).

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex and centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS.

Data Analysis: Monitor for the disappearance of the parent drug and the appearance of a metabolite with a mass-to-charge ratio (m/z) corresponding to Medifoxamine +16 Da.

Protocol 2: Differentiating CYP and FMO Activity

Rationale: This set of experiments aims to distinguish between the contributions of the thermally stable CYPs and the heat-labile FMOs to Medifoxamine N-oxidation.[21]

A. Heat Inactivation:

-

Pre-incubate a sample of HLMs at 50°C for 5 minutes in the absence of NADPH.

-

Cool the sample on ice.

-

Proceed with the incubation as described in Protocol 1.

-

Compare the rate of N-oxide formation in heat-treated versus untreated HLMs. A significant reduction in activity suggests FMO involvement.[21]

B. pH Optimum:

-

Perform the incubation as in Protocol 1, but run parallel reactions at pH 7.4 and pH 8.4.

-

FMOs typically exhibit higher activity at a more alkaline pH.[24] An increased rate of N-oxide formation at pH 8.4 is indicative of FMO catalysis.

Protocol 3: Reaction Phenotyping with Recombinant Enzymes and Inhibitors

Rationale: To identify the specific enzyme(s) responsible for N-oxide formation, incubations are performed with individual recombinant enzymes and with specific chemical inhibitors in HLMs.

A. Recombinant Enzymes:

-

Incubate Medifoxamine with individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and FMO isoforms (e.g., FMO1, FMO3).

-

Follow the general procedure in Protocol 1, replacing HLMs with the specific recombinant enzyme.

-

The formation of this compound by a particular enzyme identifies it as a catalyst.

B. Chemical Inhibition:

-

Pre-incubate HLMs with a known selective inhibitor of a specific CYP isoform (e.g., quinidine for CYP2D6) for 10 minutes before adding Medifoxamine.

-

Initiate the reaction with NADPH and measure the rate of N-oxide formation.

-

A significant decrease in metabolite formation in the presence of the inhibitor points to the involvement of that specific CYP isoform.

Data Presentation and Interpretation

Table 1: Hypothetical Results of this compound Formation in Different In Vitro Systems

| Incubation Condition | This compound Formation Rate (pmol/min/mg protein) | Percent of Control Activity |

| HLMs (Control) | 150.0 | 100% |

| HLMs + Quinidine (CYP2D6 inhibitor) | 75.0 | 50% |

| HLMs + Ketoconazole (CYP3A4 inhibitor) | 145.0 | 97% |

| HLMs (Heat-treated) | 78.0 | 52% |

| Recombinant CYP2D6 | 70.0 | N/A |

| Recombinant FMO3 | 80.0 | N/A |

| Recombinant CYP3A4 | 5.0 | N/A |

Interpretation: The hypothetical data in Table 1 suggest that both CYP2D6 and at least one FMO isoform (likely FMO3) contribute significantly to the N-oxidation of Medifoxamine. The strong inhibition by quinidine and the high activity of recombinant CYP2D6 support the role of this enzyme. The substantial decrease in activity after heat treatment and the high turnover by recombinant FMO3 indicate a major contribution from FMOs.

Michaelis-Menten Kinetics

Once the primary enzymes are identified, determining the Michaelis-Menten constants (Km and Vmax) is essential for understanding the efficiency of the metabolic pathway.

Caption: Workflow for determining the kinetic parameters of Medifoxamine N-oxidation.

Analytical Considerations: LC-MS/MS

The analysis of Medifoxamine and its N-oxide metabolite is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[25][26][27][28]

-

Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid is a typical starting point.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds. The parent drug and metabolite can be monitored using selected reaction monitoring (SRM) for quantitative analysis.

Conclusion

The in vitro generation of this compound is a critical step in characterizing the metabolic profile of this drug. The systematic approach outlined in this guide, which progresses from broad screening in human liver microsomes to specific enzyme phenotyping and kinetic analysis, provides a robust framework for obtaining high-quality, interpretable data. By understanding the roles of CYP and FMO enzymes in the N-oxidation of Medifoxamine, researchers can better predict its pharmacokinetic behavior, potential for drug-drug interactions, and inter-individual variability in patient populations. This knowledge is fundamental to the safe and effective development of Medifoxamine and other tertiary amine therapeutics.

References

-

Gerstenberg, G., et al. (2003). Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine. Journal of Pharmacology and Experimental Therapeutics, 306(2), 766-771. [Link]

-

Carrillo, J. A., et al. (2000). The major fluvoxamine metabolite in urine is formed by CYP2D6. European Journal of Clinical Pharmacology, 56(6-7), 471-476. [Link]

-

Shephard, E. A., & Phillips, I. R. (2020). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. Molecules, 25(18), 4236. [Link]

-

Bhamre, S., et al. (1993). Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. Brain Research, 629(2), 215-220. [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 947-960. [Link]

-

Wikipedia contributors. (2023, October 28). Flavin-containing monooxygenase. In Wikipedia, The Free Encyclopedia. [Link]

-

Karakurt, S., & Aydin, A. (2018). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Health Sciences, 2(3), 73-77. [Link]

-

Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

-

O'Grady, J., et al. (1990). The pharmacokinetics and pharmacodynamics of medifoxamine after oral administration in healthy elderly volunteers. British Journal of Clinical Pharmacology, 29(4), 499-502. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2021). In ResearchGate. [Link]

-

Agosin, M., & Ankley, G. T. (1992). Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline. Biochemical Journal, 283(Pt 2), 487-496. [Link]

-

Meissner, Y., et al. (2007). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. British Journal of Clinical Pharmacology, 64(2), 219-228. [Link]

-

Crome, P., et al. (1990). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. European Journal of Clinical Pharmacology, 39(2), 169-171. [Link]

-

Crome, P., et al. (1990). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. British Journal of Clinical Pharmacology, 30(4), 621-624. [Link]

-

Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 28(10), 4055. [Link]

-

Lavrijsen, K., et al. (1996). Characterization of moclobemide N-oxidation in human liver microsomes. Xenobiotica, 26(7), 721-733. [Link]

-

Isom, G. E., & El-Kattan, A. F. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Organic Letters, 20(6), 1589-1592. [Link]

-

Archakov, A. I., & Bachmanova, G. I. (1977). Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline. Biochemical Journal, 164(3), 487-496. [Link]

-

Li, Y., et al. (2022). CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. Frontiers in Pharmacology, 13, 1040854. [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101539. [Link]

-

Morita, S., et al. (2004). Dose-dependent Effect of the CYP2D6 Genotype on the Steady-State Fluvoxamine Concentration. Therapeutic Drug Monitoring, 26(3), 269-273. [Link]

-

Taylor, C., et al. (2023). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 14(3), 675. [Link]

-

Psych-Mental Health Hub. (n.d.). Cytochrome P450 and Metabolism. [Link]

-

Hedrich, W. D., & Farah, Z. (2011). Cytochrome P450-mediated drug metabolism in the brain. Journal of Pharmacy and Pharmacology, 63(7), 875-896. [Link]

-

Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Cancers, 10(2), 43. [Link]

-

ResearchGate. (n.d.). General reaction of N-oxygenation of primary amines by FMO. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). In ResearchGate. [Link]

-

Hlavica, P., & Hülsmann, S. (1979). Studies on the mechanism of hepatic microsomal N-oxide formation. N-oxidation of NN-dimethylaniline by a reconstituted rabbit liver microsomal cytochrome P-448 enzyme system. Biochemical Journal, 182(1), 109-116. [Link]

-

Continuous flow synthesis of amine oxides by oxidation of tertiary amines. (2018). In ResearchGate. [Link]

-

Manno, M., et al. (2001). Oxidation of N,N-dimethylformamide and N,N-diethylformamide by human liver microsomes and human recombinant P450s. Toxicology Letters, 124(1-3), 1-8. [Link]

-

The Analytical Methods of Drug Analysis. (n.d.). IEREK. [Link]

-

In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. [Link]

-

Rendić, S., & Guengerich, F. P. (2022). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 96(8), 2145-2313. [Link]

-

Lin, H. L., & Hollenberg, P. F. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 37(4), 735-742. [Link]

-

Xcode Life. (2021, August 27). The CYP2D6 Gene And Its Influence On Drug Detoxification. [Link]

-

Ochiai, T., et al. (2005). N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Biological & Pharmaceutical Bulletin, 28(1), 122-125. [Link]

-

Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[10][11][17] triazolo[4,3-a]quinoxaline by in vitro rat. (2022). Acta Pharmaceutica Sciencia, 60(4), 437-444. [Link]

-

Al-Obaid, A. M., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

Castrignanò, E., et al. (2018). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Analytical and Bioanalytical Chemistry, 410(14), 3347-3359. [Link]

-

Petrera, M., & Ritter, T. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(17), 12601-12627. [Link]

-

Chowdhury, S. K., & Prusoff, W. H. (2007). Analytical strategies for identifying drug metabolites. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-17. [Link]

-

Al-Obaid, A. M., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

-

Analytical strategies for identifying drug metabolites. (n.d.). In ResearchGate. [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

-

Dalvie, D. K., & O'Donnell, J. P. (2008). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 36(7), 1162-1167. [Link]

-

Determination of moclobemide, paroxetine, and fluvoxamine in tablets by HPLC. (n.d.). In ResearchGate. [Link]

-

Hypha Discovery. (n.d.). Unusual Biotransformation Reactions. [Link]

-

von Bahr, C., et al. (2000). Differential effects of fluvoxamine and other antidepressants on the biotransformation of melatonin. European Journal of Clinical Pharmacology, 56(2), 121-126. [Link]

Sources

- 1. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytochrome P450 and Metabolism [pmhealthnp.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification of human cytochrome P450 enzymes involved in the major metabolic pathway of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The major fluvoxamine metabolite in urine is formed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-dependent effect of the CYP2D6 genotype on the steady-state fluvoxamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The CYP2D6 Gene And Its Influence On Drug Detoxification [xcode.life]

- 16. mdpi.com [mdpi.com]

- 17. Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 20. turkjps.org [turkjps.org]

- 21. Characterization of moclobemide N-oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. repository.qu.edu.iq [repository.qu.edu.iq]

- 26. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of Medifoxamine N-oxide: Solubility and Lipophilicity Determination

Introduction: The Critical Role of Metabolite Characterization in Drug Development

Medifoxamine, a formerly marketed antidepressant, acts as a dopamine and serotonin reuptake inhibitor.[1][2] Like many xenobiotics, it undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1] Among these, amine N-oxides represent a significant metabolic pathway for tertiary amines. The conversion of the parent drug to its N-oxide metabolite introduces a highly polar N→O dative bond, which dramatically alters the molecule's physicochemical properties.[3][4]

This transformation has profound implications for the metabolite's pharmacokinetic and pharmacodynamic profile. The introduction of the N-oxide functional group typically increases hydrophilicity and can decrease membrane permeability, affecting absorption, distribution, metabolism, and excretion (ADME).[5][6] In some cases, N-oxide metabolites are inactive, while in others, they can be bioreduced back to the active parent amine, functioning as prodrugs.[6] Therefore, a precise understanding of the fundamental properties of Medifoxamine N-oxide, specifically its aqueous solubility and lipophilicity, is not merely an academic exercise. It is a critical step in building a comprehensive pharmacological profile, predicting in vivo behavior, and ensuring a complete understanding of the drug's overall disposition.

This guide provides a detailed technical framework for the robust determination of aqueous solubility and lipophilicity (logP/logD) for this compound, grounded in established scientific principles and regulatory standards.

Physicochemical Context: The Impact of N-Oxidation

Medifoxamine is N,N-dimethyl-2,2-diphenoxyethanamine.[1] Its N-oxide metabolite, this compound (CAS 108332-76-9), incorporates an additional oxygen atom covalently bonded to the tertiary amine nitrogen.[7]

-

Parent Drug (Medifoxamine): A tertiary amine, which is basic in nature.

-

Metabolite (this compound): Contains a highly polar N-oxide group. This group significantly increases the molecule's dipole moment, making it a strong hydrogen bond acceptor.[3][4] Consequently, N-oxides are generally more water-soluble and less soluble in nonpolar organic solvents than their parent amines.[8] They are also weaker bases, with the conjugate acids typically having a pKa in the range of 4-5.[4]

This structural change is the primary driver for the expected differences in solubility and lipophilicity, which our experimental designs must accurately capture.

Part I: Aqueous Solubility Determination of this compound

Theoretical Background & Method Selection Rationale

Aqueous solubility is a key determinant of a drug's dissolution rate and bioavailability. For a metabolite, it influences its distribution in aqueous biological fluids and its potential for renal clearance. We will focus on determining the thermodynamic equilibrium solubility , which represents the saturation concentration of the compound in a specific medium under equilibrium conditions.

The Shake-Flask Method , as outlined in the OECD Guideline for Testing of Chemicals, No. 105, is the gold-standard technique for this purpose. Its strength lies in its direct measurement of solubility at equilibrium, providing a definitive value that is crucial for biopharmaceutical classification and modeling. The choice of this method is based on its reliability and universal acceptance by regulatory authorities.

Experimental Protocol: Shake-Flask (OECD 105)

This protocol is designed as a self-validating system, incorporating necessary controls and checks to ensure data integrity.

1. Preparation of Materials:

- Test Substance: this compound (purity >99%).

- Solvent System: Phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. Prepare using high-purity water.

- Apparatus: Analytical balance, temperature-controlled orbital shaker, centrifuge capable of temperature control, calibrated pH meter, HPLC-UV system, Class A volumetric flasks, and appropriate vials.

2. Preliminary Test:

- To estimate the solubility range, sequentially add small, known amounts of this compound to a fixed volume of PBS (e.g., 10 mL) at 25°C.

- After each addition, shake vigorously and visually inspect for undissolved particles. This provides a rough order-of-magnitude for the main experiment.

3. Main Experiment (Equilibration):

- Prepare at least three replicate flasks.

- Add an excess amount of this compound (e.g., 5-10 times the estimated solubility) to a known volume of PBS (e.g., 25 mL) in each flask. The excess solid is crucial to ensure saturation is reached.

- Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation.

- The primary equilibration period should be 24 hours. To confirm equilibrium has been reached, take samples at 24h and 48h. The concentrations should agree within ±5%, validating that the system is stable.

4. Sample Processing:

- After equilibration, allow the flasks to stand at the experimental temperature for at least 24 hours to allow sedimentation of undissolved solid.

- Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) at the same constant temperature to separate the solid from the supernatant. This step is critical to avoid artificially high results from suspended microparticles.

- Carefully withdraw an aliquot of the clear supernatant.

5. Quantification (HPLC-UV):

- Standard Curve: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range.

- Sample Analysis: Dilute the supernatant samples with the mobile phase to fall within the linear range of the standard curve.

- Inject the standards and samples onto a validated HPLC-UV system.

- Calculate the concentration of this compound in the supernatant based on the standard curve.

6. Data Analysis and Reporting:

- Calculate the mean solubility and standard deviation from the replicate flasks.

- The final solubility is reported in units of mg/mL or µg/mL at the specified pH and temperature.

Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part II: Lipophilicity Determination (logD) of this compound

Theoretical Background & Method Selection Rationale

Lipophilicity is a critical physicochemical property that governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. It is typically expressed as the partition coefficient (logP) for a neutral molecule or the distribution coefficient (logD) for an ionizable molecule.

-

logP: The ratio of the concentration of a neutral compound in a lipid phase (n-octanol) to its concentration in an aqueous phase at equilibrium.

-

logD: The ratio of the concentration of all species (ionized and neutral) of a compound in a lipid phase to its concentration in an aqueous phase at a specific pH.

Since this compound is a weak base, its ionization state is pH-dependent.[4][8] Therefore, determining its logD at pH 7.4 is far more physiologically relevant than determining its logP.

While the shake-flask method (OECD 117) is the traditional approach, it can be labor-intensive. A modern, high-throughput, and robust alternative is a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This technique correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity. The causality is straightforward: more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logD values, we can accurately determine the logD of the test substance.

Experimental Protocol: RP-HPLC for logD₇.₄ Determination

1. Preparation of Materials:

- Test Substance & Standards: this compound and a set of 5-7 commercially available standard compounds with known, validated logD₇.₄ values spanning a relevant range (e.g., -1 to +4).

- Mobile Phase: A mixture of PBS (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

- HPLC System: An HPLC system with a UV detector and a high-quality C18 column.

2. Isocratic HPLC Method Development:

- Develop an isocratic HPLC method that provides good peak shape and retention for all standard compounds and this compound. A typical starting point is a 50:50 mixture of PBS (pH 7.4) and acetonitrile.

- The flow rate should be optimized for efficiency (e.g., 1.0 mL/min).

- The column temperature should be maintained at a constant value (e.g., 30°C).

3. System Calibration:

- Prepare individual solutions of each standard compound and this compound in the mobile phase.

- Inject each standard compound in triplicate and record its retention time (tᵣ).

- Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ , where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

- Generate a calibration curve by plotting the known logD₇.₄ values of the standards against their calculated log k values. The relationship should be linear (R² > 0.98).

4. Sample Analysis:

- Inject the this compound solution in triplicate and determine its average retention time (tᵣ).

- Calculate the capacity factor (log k) for this compound.

5. Data Analysis and Reporting:

- Using the linear regression equation from the calibration curve, calculate the logD₇.₄ of this compound from its experimentally determined log k value.

- The final result is reported as the logD at pH 7.4.

Visualization of Lipophilicity Concept

Caption: Partitioning of molecules (M) at equilibrium.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison and interpretation. The following table presents a hypothetical but chemically reasonable dataset for Medifoxamine and its N-oxide, illustrating the expected impact of N-oxidation.

| Parameter | Medifoxamine (Parent) | This compound | Rationale for Difference |

| Molecular Weight | 257.33 g/mol [9] | 273.33 g/mol [7] | Addition of one oxygen atom. |

| Aqueous Solubility | Low | High | The highly polar N-oxide group is a strong H-bond acceptor, significantly increasing water solubility.[3][8] |

| logP | ~3.8 (Calculated)[9] | Lower | N-oxidation increases polarity, thus decreasing partitioning into the nonpolar octanol phase. |

| logD at pH 7.4 | High | Low | The parent tertiary amine is largely non-ionized at pH 7.4, remaining lipophilic. The N-oxide is highly polar regardless of pH, resulting in low lipophilicity. |

Implications for Drug Development:

-

High Solubility: The high aqueous solubility of this compound suggests it will be readily dissolved in biological fluids and is a candidate for efficient renal clearance.

-

Low Lipophilicity (logD): The low logD value indicates that the N-oxide metabolite will have significantly reduced capacity to cross lipid membranes, such as the blood-brain barrier, compared to the parent drug. This could confine its distribution primarily to the systemic circulation and limit its central nervous system activity.

Conclusion

The systematic determination of aqueous solubility and lipophilicity for drug metabolites like this compound is a cornerstone of preclinical drug development. The conversion of the tertiary amine in Medifoxamine to its N-oxide fundamentally increases polarity, leading to a predicted increase in water solubility and a decrease in lipophilicity. These changes directly influence the ADME properties of the metabolite. By employing gold-standard methods like the shake-flask technique and modern, efficient approaches like RP-HPLC for logD, researchers can generate the robust, high-quality data necessary to build predictive pharmacokinetic models and fully understand the contribution of metabolites to the overall safety and efficacy profile of a drug candidate.

References

-

Wikipedia. Medifoxamine. [Link]

-

Human Metabolome Database. Showing metabocard for Medifoxamine (HMDB0254404). [Link]

-

Bernier, D., Wefelscheid, N., & Woodward, S. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate. [Link]

-

Science of Synthesis. (2007). Product Class 3: Amine N-Oxides. [Link]

-

Wikipedia. Amine oxide. [Link]

-

ResearchGate. Amine Oxides. [Link]

-

Taylor & Francis Online. Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. [Link]

-

Saleh, S., Johnston, A., Edeki, T., & Turner, P. (1990). Tolerability and kinetics of intravenous medifoxamine in healthy volunteers. PubMed. [Link]

-

Saleh, S., Johnston, A., & Turner, P. (1989). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. PubMed. [Link]

-

Saleh, S., Johnston, A., & Turner, P. (1989). Absolute bioavailability and pharmacokinetics of medifoxamine in healthy humans. PMC. [Link]

-

Delaunay, J., Meynard, J., & Elie, J. C. (1982). [Medifoxamine 50, an antidepressive drug without atropine-like side effects]. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 36109, Medifoxamine. [Link]

-

Saleh, S., Johnston, A., & Turner, P. (1990). Medifoxamine: oral tolerance and pharmacokinetic study in healthy human volunteers. PubMed. [Link]

-

Al-Obaid, A. M., & El-Subbagh, H. I. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Semantic Scholar. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

-

Sharma, A., & Kumar, A. (2017). Antidepressants: mechanism of action, toxicity and possible amelioration. MedCrave online. [Link]

Sources

- 1. Medifoxamine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Medifoxamine (HMDB0254404) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]

- 7. chemnet.com [chemnet.com]

- 8. Amine oxide - Wikipedia [en.wikipedia.org]

- 9. Medifoxamine | C16H19NO2 | CID 36109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Role of Flavin-Containing Monooxygenases (FMOs) in the N-Oxidation of Medifoxamine

An In-Depth Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, a tertiary amine-containing antidepressant, is a prime candidate for metabolic N-oxidation. While Cytochrome P450 (CYP) enzymes are often the primary focus of metabolic studies, the Flavin-Containing Monooxygenase (FMO) system represents a crucial, and sometimes advantageous, alternative pathway for the oxidation of soft nucleophilic heteroatoms. Metabolism mediated by FMOs is often less susceptible to induction or inhibition, leading to a lower potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical framework for investigating the specific contribution of FMOs to the N-oxidation of medifoxamine. We will explore the mechanistic rationale, present detailed, self-validating experimental protocols for distinguishing FMO and CYP activities, and outline the analytical methodologies required for robust quantification. This document serves as a practical roadmap for researchers aiming to fully characterize the metabolic profile of medifoxamine and similar xenobiotics.

Foundational Concepts: Medifoxamine and the FMO System

Medifoxamine: A Substrate Candidate

Medifoxamine is an antidepressant drug characterized by its N,N-dimethylamino moiety. From a drug metabolism perspective, the tertiary amine nitrogen is a "soft nucleophile," making it a highly probable site for oxidative metabolism.[3][4] The primary oxidative reaction at this site is N-oxidation, which converts the tertiary amine into a tertiary amine N-oxide. This metabolic step typically increases the polarity of the molecule, facilitating its excretion and often resulting in detoxification.[5][6]

The Flavin-Containing Monooxygenase (FMO) Family

FMOs are a family of NADPH-dependent monooxygenases located in the endoplasmic reticulum of various tissues, with high concentrations in the liver, kidney, and lung.[7] They play a significant role in the metabolism of a wide array of nitrogen-, sulfur-, and phosphorus-containing xenobiotics.[5][8]

Key Distinctions from Cytochrome P450 (CYP) Enzymes:

-

Catalytic Mechanism: FMOs utilize a flavin-adenine dinucleotide (FAD) prosthetic group to form a stable C4a-hydroperoxyflavin intermediate, which then oxygenates the substrate.[8][9] This mechanism differs significantly from the heme-based catalytic cycle of CYPs.

-

Induction and Inhibition: Unlike many CYP isoforms, FMOs are generally not readily induced or inhibited by other drugs or xenobiotics.[1][2] This characteristic suggests that drugs metabolized primarily by FMOs may have a lower risk of clinically significant drug-drug interactions.

-

Thermal Stability: FMOs are notably more heat-labile than CYP enzymes. This property is a critical experimental tool used to differentiate the activity of the two enzyme systems in vitro.

Of the five functional human FMO genes, FMO1, FMO3, and FMO5 are the most relevant for hepatic drug metabolism.[10] FMO3 is the predominant form in the adult human liver, while FMO1 is more abundant in the fetal liver and adult kidney.[2][4]

The FMO Catalytic Cycle

The catalytic cycle of FMO is distinct in that the enzyme activates molecular oxygen prior to substrate binding.

}

Figure 1: The catalytic cycle of Flavin-Containing Monooxygenases (FMOs).

The cycle begins with the reduction of the FAD prosthetic group by NADPH.[9][11] Molecular oxygen then binds to form the stable C4a-hydroperoxyflavin intermediate. This potent oxidizing agent awaits a suitable nucleophilic substrate, like the nitrogen atom in medifoxamine. Upon substrate binding, oxygen is transferred, and the resulting hydroxylated flavin intermediate releases water to regenerate the oxidized enzyme.

Experimental Framework for Assessing Medifoxamine N-Oxidation

To definitively determine the role of FMOs in medifoxamine N-oxidation, a multi-step, systematic approach is required. The following workflow is designed to first screen for the metabolic activity and then precisely identify the contributing enzyme isoforms.

}

Figure 2: Experimental workflow for determining FMO contribution.

Protocol 1: Differentiating FMO and CYP Activity in Human Liver Microsomes (HLMs)

Causality: The primary challenge in studying FMO-mediated metabolism is its potential overlap with CYP-mediated pathways.[12] Both enzyme systems can oxidize tertiary amines.[6][13] Therefore, the initial experiment must be designed to distinguish between these activities. The significant difference in thermal stability between FMOs and CYPs provides a robust method for this differentiation. FMOs can be selectively denatured by brief pre-incubation at elevated temperatures, leaving CYP activity largely intact.[14]

Methodology:

-

Preparation:

-

Thaw pooled human liver microsomes (HLMs) on ice.

-

Prepare a master mix containing phosphate buffer (pH 7.4), MgCl₂, and medifoxamine in duplicate sets.

-

-

Differential Pre-incubation:

-

Set A (FMO + CYP activity): Pre-incubate one set of the master mix at 37°C for 5 minutes.

-

Set B (CYP activity only): Pre-incubate the second set at 50°C for 2 minutes to thermally inactivate FMOs, then cool to 37°C.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction in both sets by adding a pre-warmed NADPH-regenerating system (to ensure a constant supply of the required cofactor).

-

-

Incubation:

-

Incubate all samples in a shaking water bath at 37°C for a predetermined time (e.g., 15 minutes). Linearity with time should be established in preliminary experiments.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not found in the matrix).

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the microsomal protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Interpretation:

-

A significant decrease in the formation of medifoxamine N-oxide in Set B compared to Set A is strong evidence for the involvement of FMOs.

-

Protocol 2: Isoform Phenotyping with Recombinant Enzymes

Causality: Once FMO involvement is established, the next logical step is to identify the specific isoform(s) responsible. This is achieved by using commercially available recombinant human FMOs (e.g., FMO1, FMO3, FMO5) expressed in an insect cell system (Supersomes), which eliminates confounding activities from other enzymes.

Methodology:

-

Preparation:

-

Prepare separate incubation mixtures for each recombinant FMO isoform (FMO1, FMO3, FMO5) and a control (vector-only microsomes). Each mixture should contain phosphate buffer (pH 7.4), MgCl₂, the specific recombinant enzyme, and medifoxamine.

-

-

Reaction Initiation:

-

Pre-warm mixtures to 37°C.

-

Initiate the reactions by adding an NADPH-regenerating system.

-

-

Incubation and Termination:

-

Follow the same incubation (37°C) and termination (ice-cold acetonitrile with internal standard) steps as in Protocol 1.

-

-

Sample Processing and Analysis:

-

Process samples via centrifugation and analyze the supernatant by LC-MS/MS.

-

-

Interpretation:

-

The formation of this compound in the presence of a specific FMO isoform (and its absence in the control) directly identifies that isoform as a catalyst for the reaction.

-

Protocol 3: Enzyme Kinetic Analysis

Causality: Determining the kinetic parameters—Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—is essential for understanding the efficiency of the enzymatic reaction and predicting its in vivo relevance. A low Kₘ value indicates a high affinity of the enzyme for the substrate.

Methodology:

-

Setup:

-

Using the active FMO isoform(s) identified in Protocol 2, prepare a series of incubations with varying concentrations of medifoxamine (e.g., 8 concentrations bracketing the expected Kₘ).

-

-

Incubation:

-

Ensure that incubation time and protein concentration are within the linear range determined in pilot experiments.

-

Initiate, incubate, and terminate the reactions as previously described.

-

-

Analysis:

-

Quantify the formation of this compound at each substrate concentration using a validated LC-MS/MS method.

-

-

Data Modeling:

-

Plot the reaction velocity (rate of product formation) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.

-

Analytical Methodology: LC-MS/MS Quantification

Accurate quantification of both the parent drug (medifoxamine) and its N-oxide metabolite is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.

Example Method Parameters:

-

Chromatography:

-

Column: UPLC BEH C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[15]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A rapid gradient from low to high organic phase to ensure separation of the more polar N-oxide from the parent drug.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for medifoxamine, this compound, and the internal standard. The N-oxide will have a mass 16 Da higher than the parent amine. The fragmentation patterns can also help confirm the identity of the N-oxide metabolite.[16][17]

-

Data Presentation and Interpretation

Quantitative data from the kinetic analysis should be summarized in a clear, tabular format.

| Parameter | FMO1 | FMO3 | FMO5 |

| Vₘₐₓ (pmol/min/pmol FMO) | Value | Value | Value |

| Kₘ (µM) | Value | Value | Value |

| Intrinsic Clearance (CLᵢₙₜ = Vₘₐₓ/Kₘ) | Value | Value | Value |

| Table 1: Hypothetical Enzyme Kinetic Parameters for Medifoxamine N-Oxidation by Human FMO Isoforms. |

Interpretation:

-

The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ suggests a higher affinity.

-

The Vₘₐₓ reflects the maximum rate of the reaction under saturating substrate conditions.

-

Intrinsic Clearance (CLᵢₙₜ) is a crucial parameter that provides a direct measure of the enzyme's metabolic efficiency at low substrate concentrations, which is often more physiologically relevant. Comparing the CLᵢₙₜ values for each isoform, scaled by their relative abundance in the liver, allows for an estimation of the overall contribution of each FMO to the hepatic clearance of medifoxamine via N-oxidation.

Conclusion and Implications for Drug Development

This technical guide outlines a rigorous, evidence-based approach to defining the role of flavin-containing monooxygenases in the N-oxidation of medifoxamine. By systematically progressing from broad screening in human liver microsomes to specific kinetic analysis with recombinant isoforms, researchers can generate definitive data on this metabolic pathway.

Confirming a significant role for FMOs, particularly FMO3, in the metabolism of medifoxamine would be a favorable outcome from a drug development perspective.[5] The general lack of FMO induction and inhibition reduces the likelihood of variable pharmacokinetics and unpredictable drug-drug interactions, enhancing the safety profile of the therapeutic agent.[2] The protocols and methodologies detailed herein provide a comprehensive and scientifically sound foundation for this critical investigation.

References

-

Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 167-181. [Link]

-

Krueger, S.K., & Williams, D.E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

-

Cashman, J.R. (2008). Role of flavin-containing monooxygenase in drug development. Expert Opinion on Drug Metabolism & Toxicology, 4(11), 1507-1521. [Link]

-

Rendic, S., & Guengerich, F.P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of Toxicology, 95(10), 3111-3326. [Link]

-

Shephard, E.A., & Phillips, I.R. (2021). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 22(19), 10298. [Link]

-

Rendic, S., et al. (2022). Human FMO enzymes participating in the metabolism of drugs. ResearchGate. [Link]

-

Rose, R.L. (2002). Measurements of flavin-containing monooxygenase (FMO) activities. Current Protocols in Toxicology, Chapter 4, Unit 4.9. [Link]

-